molecular formula C11H13BrO2 B2862684 Methyl 2-(2-bromophenyl)-2-methylpropanoate CAS No. 177748-63-9

Methyl 2-(2-bromophenyl)-2-methylpropanoate

Cat. No.: B2862684
CAS No.: 177748-63-9
M. Wt: 257.127
InChI Key: JYACVTTYKZGWLQ-UHFFFAOYSA-N
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Description

Methyl 2-(2-bromophenyl)-2-methylpropanoate is an organic compound with the molecular formula C11H13BrO2 It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the phenyl ring is substituted with a bromine atom at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2-bromophenyl)-2-methylpropanoate can be synthesized through several methods. One common approach involves the esterification of 2-(2-bromophenyl)-2-methylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the bromination of methyl 2-phenyl-2-methylpropanoate using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This reaction proceeds via a free radical mechanism, resulting in the selective bromination of the phenyl ring at the ortho position.

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to maximize yield and minimize by-products, ensuring a high-purity product suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-bromophenyl)-2-methylpropanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom on the phenyl ring can be replaced by nucleophiles such as amines, thiols, or alkoxides. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, amines, thiols, alkoxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Nucleophilic Substitution: Substituted phenyl derivatives.

    Reduction: Alcohol derivatives.

    Oxidation: Quinones and other oxidized phenyl derivatives.

Scientific Research Applications

Methyl 2-(2-bromophenyl)-2-methylpropanoate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its bromine substituent allows for further functionalization through various substitution reactions.

    Medicinal Chemistry: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its structural features make it a valuable scaffold for designing new drugs.

    Material Science: It is used in the synthesis of polymers and advanced materials with specific properties. The bromine atom can be utilized for cross-linking reactions, enhancing the material’s mechanical and thermal properties.

    Biological Studies: The compound is employed in biochemical assays and studies to investigate its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of methyl 2-(2-bromophenyl)-2-methylpropanoate depends on its specific application. In organic synthesis, its reactivity is primarily governed by the presence of the bromine atom and the ester group, which can participate in various chemical reactions.

In medicinal chemistry, the compound’s mechanism of action involves its interaction with biological targets such as enzymes, receptors, or nucleic acids. The bromine atom can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity.

Comparison with Similar Compounds

Methyl 2-(2-bromophenyl)-2-methylpropanoate can be compared with other similar compounds, such as:

    Methyl 2-phenyl-2-methylpropanoate: Lacks the bromine substituent, resulting in different reactivity and applications.

    Methyl 2-(4-bromophenyl)-2-methylpropanoate: The bromine atom is positioned at the para position, leading to variations in chemical behavior and biological activity.

    Ethyl 2-(2-bromophenyl)-2-methylpropanoate: The ester group is an ethyl ester instead of a methyl ester, affecting the compound’s physical and chemical properties.

Properties

IUPAC Name

methyl 2-(2-bromophenyl)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-11(2,10(13)14-3)8-6-4-5-7-9(8)12/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYACVTTYKZGWLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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